(3R)-3-aminodecanoic acid, trifluoroacetic acid
Overview
Description
(3R)-3-aminodecanoic acid, trifluoroacetic acid: is a compound that combines the properties of both (3R)-3-aminodecanoic acid and trifluoroacetic acid (3R)-3-aminodecanoic acid is an amino acid derivative, while trifluoroacetic acid is a strong organic acid known for its use in organic synthesis and as a reagent in various chemical reactions
Mechanism of Action
Target of Action
Trifluoroacetic acid is known to interact with various proteins and enzymes due to its highly reactive nature .
Mode of Action
Trifluoroacetic acid, a component of the compound, is a strong acid and can act as a proton donor in biochemical reactions . It is also known to be more reactive compared to its conjugate base, trifluoroacetate .
Biochemical Pathways
Trifluoroacetic acid is known to be a persistent pollutant in the environment, and it has been detected in various environmental settings .
Pharmacokinetics
Trifluoroacetic acid is known to be highly soluble and persistent in the environment .
Action Environment
The action of (3R)-3-aminodecanoic acid, trifluoroacetic acid can be influenced by various environmental factors. Trifluoroacetic acid and its conjugate base trifluoroacetate are highly soluble and have been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-aminodecanoic acid, trifluoroacetic acid typically involves the reaction of (3R)-3-aminodecanoic acid with trifluoroacetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and maintaining the reaction temperature within a specific range to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-aminodecanoic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the trifluoroacetic acid moiety under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.
Scientific Research Applications
Chemistry: (3R)-3-aminodecanoic acid, trifluoroacetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
(3R)-3-aminodecanoic acid: A similar compound without the trifluoroacetic acid moiety.
Trifluoroacetic acid: A strong organic acid used in various chemical reactions.
Uniqueness: The combination of (3R)-3-aminodecanoic acid and trifluoroacetic acid in a single compound provides unique properties that are not present in the individual components. The trifluoroacetic acid moiety enhances the compound’s reactivity and binding affinity, while the amino acid component contributes to its biological activity.
Properties
IUPAC Name |
(3R)-3-aminodecanoic acid;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMKJPCDEOBS-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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